4-Methyl-3-nitrobenzenesulfonohydrazide
Overview
Description
4-Methyl-3-nitrobenzenesulfonohydrazide is an organic compound with the molecular formula C7H9N3O4S. It is characterized by the presence of a methyl group, a nitro group, and a sulfonohydrazide group attached to a benzene ring. This compound is typically a red to brown crystalline solid and is used in various chemical applications .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-3-nitrobenzenesulfonohydrazide are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound .
Result of Action
Some studies suggest potential antimicrobial activity .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3-nitrobenzenesulfonohydrazide can be synthesized through the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
4-Methyl-3-nitrobenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitrobenzenesulfonohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Reduction: 4-Methyl-3-aminobenzenesulfonohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-nitrobenzenesulfonohydrazide is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of dyes and pigments.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in surface treatment and electroplating processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-nitrobenzenesulfonamide
- 4-Methyl-3-nitrobenzenesulfonic acid
- 4-Methyl-3-nitrobenzenesulfonyl chloride
Uniqueness
4-Methyl-3-nitrobenzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct reactivity compared to other similar compounds. This group allows for specific interactions with biological molecules and makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
4-methyl-3-nitrobenzenesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-5-2-3-6(15(13,14)9-8)4-7(5)10(11)12/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPGZKATRFZRMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397690 | |
Record name | 4-methyl-3-nitrobenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53516-94-2 | |
Record name | 4-methyl-3-nitrobenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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